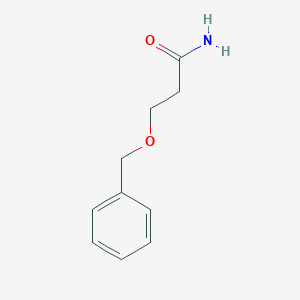

3-(Benzyloxy)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYSERLRDHYEEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Guide to the Stability and Storage of 3-(Benzyloxy)propanamide

This guide details the stability profile, degradation mechanisms, and optimal storage protocols for 3-(Benzyloxy)propanamide (CAS: 121489-51-8). It is designed for researchers requiring strict control over intermediate integrity during drug development and organic synthesis.

Executive Summary

This compound is a bifunctional organic intermediate containing a primary amide and a benzyl ether . While the amide functionality offers kinetic stability under neutral conditions, the benzylic position introduces susceptibility to oxidative degradation over extended periods.

-

Optimal Storage: Refrigerate (2–8°C) under an inert atmosphere (Nitrogen/Argon).

-

Critical Risk: Acid-catalyzed hydrolysis of the amide and auto-oxidation of the benzylic ether.

-

Retest Period: Recommended every 12 months if stored correctly; 6 months if stored at ambient temperature.

Physicochemical Profile

Understanding the physical properties is the baseline for establishing stability protocols.

| Property | Data | Relevance to Stability |

| Chemical Name | This compound | N/A |

| CAS Number | 121489-51-8 | Unique Identifier |

| Molecular Formula | C₁₀H₁₃NO₂ | N/A |

| Molecular Weight | 179.22 g/mol | Calculation of degradation mass balance |

| Functional Groups | Primary Amide (-CONH₂)Benzyl Ether (Bn-O-R) | Amide: Hydrolysis risk.Ether: Oxidative risk.[1] |

| Physical State | Solid (Powder) | Surface area affects oxidation rate. |

| Solubility | Soluble in DCM, EtOAc, MeOH.Sparingly soluble in water. | Dictates solvent choice for HPLC analysis. |

Degradation Mechanisms (The "Why")

To ensure integrity, one must understand the specific chemical pathways through which this molecule fails.

A. Amide Hydrolysis (Pathway 1)

Primary amides are kinetically stable but thermodynamically unstable relative to their carboxylic acid counterparts.

-

Acidic Conditions: Protonation of the carbonyl oxygen renders the carbon electrophilic, leading to nucleophilic attack by water.[2] This yields 3-(benzyloxy)propanoic acid and ammonium.

-

Basic Conditions: Direct nucleophilic attack by hydroxide ions yields the carboxylate salt and ammonia.

-

Significance: Moisture ingress is the primary trigger.

B. Benzylic Oxidation (Pathway 2)

The methylene group of the benzyl ether (

-

Mechanism: Formation of a benzylic radical

Peroxide species -

Significance: This necessitates storage under inert gas and protection from light.

C. Ether Cleavage (Pathway 3)

While benzyl ethers are robust to base, they are cleaved by strong acids (e.g., HBr, BBr₃) or catalytic hydrogenation.

-

Storage Context: Unlikely to occur during standard storage unless the sample is contaminated with strong Lewis acids.

Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways. Red nodes indicate breakdown products to monitor during QC.

Storage Protocols

Based on the mechanisms above, the following storage protocol is mandatory to maintain purity >98%.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of hydrolysis and auto-oxidation (Arrhenius equation). |

| Atmosphere | Inert Gas (Argon or N₂) | Displaces oxygen to prevent benzylic radical formation. Argon is preferred (heavier than air). |

| Container | Amber Glass Vial | Blocks UV light which catalyzes radical formation at the benzylic position. |

| Closure | Teflon-lined Screw Cap | Ensures an airtight seal to prevent moisture ingress (hydrolysis trigger). |

| Desiccant | Required | If stored in a secondary container (e.g., desiccator), use silica gel to maintain low humidity. |

Handling Precaution: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would accelerate hydrolysis.

Quality Control & Analytical Monitoring

Trustworthiness in research requires self-validating systems. Do not assume purity; test for it.

A. HPLC Method Parameters (Standard)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 210 nm (Amide) and 254 nm (Benzyl chromophore).

-

Target: Main peak (Amide) vs. Impurities (Acid @ RT shift, Benzaldehyde @ distinct UV spectrum).

B. Stress Testing Protocol (Forced Degradation)

To validate your analytical method, perform these stress tests on a small aliquot:

-

Acid Hydrolysis: Dissolve in 0.1M HCl, heat to 60°C for 4 hours. Expect: Increase in carboxylic acid peak.

-

Base Hydrolysis: Dissolve in 0.1M NaOH, heat to 60°C for 4 hours. Expect: Rapid conversion to acid.

-

Oxidation: Treat with 3% H₂O₂ at Room Temp for 24 hours. Expect: Benzaldehyde formation.

QC Workflow Diagram

Figure 2: Standard Quality Control Workflow for release of stored intermediates.

References

-

PubChem. (n.d.).[1][4] this compound Compound Summary (CID 22132262).[1] National Library of Medicine. Retrieved from [Link]

-

Brown, R. S., et al. (1992).[5] Recent perspectives concerning the mechanism of H+ and OH- promoted amide hydrolysis. Accounts of Chemical Research. (Mechanistic grounding for amide stability).

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers: Stability and Cleavage. Retrieved from [Link]

-

ICH Guidelines. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved from [Link]

Sources

Technical Guide: Strategic Derivatization of 3-(Benzyloxy)propanal

Executive Summary: The "Masked" C3 Synthon

3-(Benzyloxy)propanal (CAS: 19790-60-4) serves as a critical C3 homologation unit in organic synthesis.[1] It functions effectively as a "masked" 3-hydroxypropanal, allowing researchers to introduce a reactive aldehyde handle while keeping the terminal hydroxyl group protected as a benzyl ether.

This guide moves beyond basic textbook definitions to address the practical realities of working with this intermediate: its susceptibility to

Critical Stability & Handling (The "Expertise" Pillar)

Before initiating any reaction, the operator must understand the specific instability mode of 3-(benzyloxy)propanal. Unlike simple alkyl aldehydes, this molecule is a

The -Elimination Risk

Under basic conditions (common in Wittig or Grignard reactions), the acidic proton at the

-

Consequence: Loss of the protecting group, formation of polymerizable side products (acrolein), and reaction failure.

-

Mitigation Strategy:

-

Temperature Control: Maintain reactions at

to -

Base Selection: Use non-nucleophilic bases (e.g., LiHMDS) or ensure rapid quenching.[1]

-

Storage: Store under argon at

. The compound oxidizes to 3-(benzyloxy)propanoic acid upon prolonged exposure to air.

-

Synthesis of the Core Intermediate

While commercially available, high-purity 3-(benzyloxy)propanal is best prepared fresh to avoid oxidation products. The industry-standard route involves the monobenzylation of 1,3-propanediol followed by Swern oxidation.

Reaction Scheme

[1]Self-Validating Protocol: Swern Oxidation Route

Note: This method is preferred over PCC/PDC due to easier workup and lack of heavy metal waste.[1]

-

Activation: Cool oxalyl chloride (1.1 equiv) in DCM to

. Add DMSO (2.2 equiv) dropwise. Validation: Evolution of gas ceases. -

Addition: Add 3-(benzyloxy)propan-1-ol (1.0 equiv) in DCM slowly. Stir for 15 min.

-

Termination: Add

(5 equiv) and allow to warm to room temperature. -

Validation Check:

NMR signal for aldehyde proton (

Strategic Reaction Pathways

The utility of 3-(benzyloxy)propanal lies in its ability to facilitate divergent synthesis. The diagram below illustrates the primary derivative pathways.

Caption: Divergent synthesis pathways starting from 3-(benzyloxy)propanal.[1] Colors indicate reaction types: Blue (Core), Red (C=C), Green (C-N), Yellow (C-C/OH).[1]

Detailed Methodologies & Protocols

Pathway A: C-C Bond Extension (Wittig Reaction)

Context: Used to generate homoallylic ethers, which are precursors to spiroketals and natural products.

Challenge: Strong bases (n-BuLi) used to generate ylides can trigger

Optimized Protocol:

-

Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in THF. Cool to

. Add KHMDS (1.1 equiv) dropwise. Why KHMDS? It is less nucleophilic than n-BuLi, reducing attack on the aldehyde carbonyl or -

Substrate Addition: Cool the ylide solution to

. Add 3-(benzyloxy)propanal (1.0 equiv) in THF dropwise over 20 minutes. -

Reaction: Stir at

for 1 hour, then slowly warm to -

Workup: Quench with saturated

. Extract with

Pathway B: Reductive Amination (Drug Synthesis)

Context: This is the most common pathway for pharmaceutical applications, introducing nitrogen to form secondary or tertiary amines.

Reagent Choice: Sodium triacetoxyborohydride (

Protocol:

-

Imine Formation: Dissolve 3-(benzyloxy)propanal (1.0 equiv) and the amine (1.1 equiv) in DCE (1,2-dichloroethane). Add acetic acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

-

Reduction: Add

(1.5 equiv) in one portion. -

Validation: Monitor by TLC. The disappearance of the aldehyde spot and the appearance of a more polar amine spot indicates success.

-

Purification: Acid/Base extraction is highly effective here.[1] Acidify to pull amine into water, wash organics, then basify aqueous layer and extract product.[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Formation of Acrolein | Switch to milder bases (KHMDS, LiHMDS).[1] Keep reaction at | |

| Low Yield in Grignard | Enolization of aldehyde.[1] | Add |

| Polymerization | Aldehyde instability/Acid trace.[1] | Ensure starting material is freshly distilled or purified via silica plug immediately before use. |

| Over-alkylation (Amination) | Highly reactive primary amine.[1] | Use excess amine or switch to stepwise reductive amination (form imine |

References

-

Wittig Reaction Conditions : Chemistry LibreTexts. "The Wittig Reaction." Available at: [Link]

-

Reductive Amination Protocols : Master Organic Chemistry. "Reductive Amination."[1][3][4][5] Available at: [Link]

-

Safety & Properties : PubChem. "3-(Benzyloxy)propanal Compound Summary."[1] National Library of Medicine. Available at: [Link][1]

Sources

- 1. 3-(Benzyloxy)propanal | C10H12O2 | CID 10888261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 3-(Benzyloxy)propanamide

[1]

Executive Summary

3-(Benzyloxy)propanamide (also known as 3-benzyloxypropionamide) is a critical intermediate in organic synthesis, serving as a masked

This whitepaper synthesizes data derived from standard spectroscopic consensus and mechanistic first principles, ensuring that the protocols described are robust and self-validating.

Structural Context & Synthetic Route

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities.[1] The industrial standard for generating this compound involves the Michael Addition of benzyl alcohol to acrylamide, catalyzed by a strong base (e.g., Sodium Hydride or Potassium tert-butoxide).[1]

Synthetic Pathway Diagram[1]

Figure 1: Base-catalyzed Michael addition synthesis of this compound. Note the potential for polymerization impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

The

H NMR Data (400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.28 – 7.38 | Multiplet (m) | 5H | Ar-H (Phenyl) | Typical aromatic ring current deshielding. |

| 5.50 – 6.20 | Broad Singlet (br s) | 2H | -C(=O)NH | Exchangeable protons. Broadening due to quadrupole relaxation of |

| 4.54 | Singlet (s) | 2H | Ph-CH | Benzylic position. Deshielded by the aromatic ring and oxygen electronegativity.[1] |

| 3.72 | Triplet (J = 6.0 Hz) | 2H | -O-CH | |

| 2.53 | Triplet (J = 6.0 Hz) | 2H | -CH |

C NMR Data (100 MHz, CDCl )

-

Carbonyl (C=O):

173.5 ppm (Amide carbonyl is typically more shielded than ester/ketone due to resonance donation from Nitrogen).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Aromatic (Ipso):

137.8 ppm.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Aromatic (Ortho/Meta/Para):

128.5, 127.9, 127.8 ppm.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Benzylic (-CH

-Ph):ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Ether Carbon (-O-CH

-):ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Alpha Carbon (-CH

-CO):ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical QC Note: If you observe a doublet of doublets in the alkene region (5.5 - 6.5 ppm) in the proton spectrum, your sample is contaminated with unreacted acrylamide . If you observe a singlet at ~4.7 ppm that exchanges with D

O, you have residual benzyl alcohol .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Infrared Spectroscopy (FT-IR)[1][2][6]

The IR spectrum provides rapid confirmation of the primary amide functionality, distinguishing it from ester precursors often used in parallel synthesis.

Diagnostic Bands[1]

| Wavenumber (cm | Vibration Mode | Functional Group | Diagnostic Value |

| 3350 & 3180 | N-H Stretch (Sym/Asym) | Primary Amide | High. Primary amides show two spikes (doublet) in this region. Secondary amides show only one.[1][2] |

| 3030 - 3060 | C-H Stretch (sp | Aromatic Ring | Medium. Confirms presence of benzyl group.[1][3][4] |

| 2850 - 2950 | C-H Stretch (sp | Alkyl Chain | Low. Present in almost all organic molecules.[1] |

| 1660 - 1690 | C=O Stretch | Amide I Band | Critical. Lower frequency than esters (~1740) due to resonance.[1] |

| 1600 - 1640 | N-H Bend | Amide II Band | High.[1] Confirms amide structure.[1][5][6][7][8] |

| 1100 - 1150 | C-O-C Stretch | Aliphatic Ether | High.[1] Confirms the ether linkage is intact. |

Mass Spectrometry (MS)[1][3][4][12][13][14]

Mass spectrometry is the primary tool for validating molecular weight and analyzing structural fragments.[1] For this compound (

Ionization & Fragmentation Pattern[1]

-

Method: ESI (Electrospray Ionization) in Positive Mode is recommended.[1][9]

-

Molecular Ion:

-

m/zngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

m/z (Common adduct in glass/solvent systems)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Fragmentation Pathway Diagram[1]

The Tropylium ion formation is the dominant driving force in the fragmentation of benzyl ethers.

Figure 2: ESI-MS fragmentation pathway.[1] The Tropylium ion (m/z 91) is the diagnostic signature for the benzyl group.[1]

Analytical Protocol for Quality Control

To ensure the integrity of this compound in a drug development pipeline, the following self-validating workflow is recommended.

Sample Preparation

-

Solvent: Dissolve 5-10 mg of sample in 0.6 mL CDCl

(Chloroform-d).-

Note: If solubility is poor (due to high amide crystallinity), use DMSO-d

. Note that in DMSO, the Amide NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> protons will split into two distinct broad peaks at

-

-

Internal Standard: Use TMS (Tetramethylsilane) at 0.00 ppm for calibration.

Validation Checklist

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for general amide and ether shifts).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for consensus data on benzyl ether and propionamide substructures).[1]

-

Organic Syntheses. (1960).[1] Cyanoethylation of Alcohols: 3-Benzyloxypropionitrile. Coll. Vol. 4, p. 213. (Precursor synthesis context). [Link][1]

-

PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Problem 106 Given the following spectroscopic data for an unknown compou.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docbrown.info [docbrown.info]

- 9. benchchem.com [benchchem.com]

Technical Guide: Biological Activities & Therapeutic Potential of Benzyloxy Compounds

[1]

Executive Summary

The benzyloxy group (

This technical guide analyzes the structure-activity relationships (SAR), therapeutic applications (Oncology and Neurology), and metabolic liabilities of benzyloxy derivatives. It provides reproducible synthetic protocols and assay methodologies for researchers optimizing this moiety in drug discovery.

Chemical Basis & Structure-Activity Relationship (SAR)[2]

The benzyloxy moiety is not merely an inert linker; it actively dictates ligand-protein binding kinetics.

Physicochemical Contributions

-

Lipophilicity Modulation: The addition of a benzyloxy group significantly increases the partition coefficient (

), facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-targeting drugs like MAO-B inhibitors. -

Steric & Electronic Effects: The ether oxygen acts as a hydrogen bond acceptor, while the benzyl ring engages in

T-shaped or parallel stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) within the active site.

SAR Visualization

The following diagram illustrates the pharmacophoric contributions of the benzyloxy group in a generalized binding pocket.

Figure 1: Pharmacophoric interactions of the benzyloxy moiety within a protein binding pocket.

Therapeutic Applications

Oncology: Tubulin Polymerization Inhibition

Benzyloxy chalcones and benzaldehyde derivatives have emerged as potent antimitotic agents. They function by binding to the colchicine-binding site of

-

Key Mechanism: The benzyloxy group mimics the trimethoxyphenyl ring of Colchicine or Combretastatin A-4, filling the hydrophobic pocket of tubulin.

-

Data Highlight: (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates have demonstrated

values as low as 1.15

Neurology: MAO-B and Cholinesterase Inhibition

In neurodegenerative diseases (Parkinson’s, Alzheimer’s), benzyloxy derivatives serve as dual-action inhibitors.

-

MAO-B Inhibition: The benzyloxy group occupies the "entrance cavity" of the MAO-B active site, conferring high selectivity over MAO-A. Compounds in this class have shown neuroprotective effects in 6-OHDA-treated models [1].

-

Cholinesterase Inhibition: 3-Benzyloxyflavone derivatives act as dual inhibitors of AChE and BChE.[1]

-

Compound 2 (from literature) exhibited

against AChE, superior to the standard Donepezil [2].[1]

-

Table 1: Comparative Activity of Benzyloxy Derivatives

| Scaffold Class | Target | Primary Activity ( | Mechanism | Ref |

| Benzyloxy-chalcone | 1.15 | Polymerization Inhibition | [4] | |

| 3-Benzyloxyflavone | AChE | 0.05 | Active Site Binding | [2] |

| N-benzyl benzamide | BChE | Sub-nanomolar | Competitive Inhibition | [3] |

| Benzyloxy-benzothiazole | MAO-B | < 1 | Oxidative Deamination Block | [5] |

Experimental Protocols

Chemical Synthesis: Williamson Ether Synthesis

While modern catalytic methods exist, the Williamson Ether Synthesis remains the most robust method for installing benzyloxy groups.

Protocol:

-

Reagents: Substituted phenol (1.0 eq), Benzyl bromide (1.2 eq), Anhydrous

(3.0 eq), KI (catalytic). -

Solvent: Acetone or DMF (Anhydrous).

-

Procedure:

-

Dissolve phenol in solvent under

atmosphere. -

Add

and stir at RT for 30 min (Deprotonation step). -

Add Benzyl bromide dropwise. Add catalytic KI to accelerate reaction (Finkelstein exchange in situ).

-

Reflux at

for 4-12 hours. -

Workup: Filter inorganic salts. Evaporate solvent. Redissolve in EtOAc, wash with water/brine.

-

Purification: Recrystallization from Ethanol or Column Chromatography (Hexane:EtOAc).

-

Figure 2: Standard Williamson Ether Synthesis workflow for benzyloxy derivatives.

Biological Assay: Tubulin Polymerization Screening

To verify antimitotic activity, a fluorescence-based polymerization assay is recommended.

Protocol:

-

Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM

, pH 6.9) containing 1 mM GTP. -

Incubation: Add test compound (dissolved in DMSO) to tubulin solution at

. Final DMSO concentration <1%. -

Measurement: Transfer to a 37°C pre-warmed plate reader.

-

Detection: Monitor fluorescence (Ex: 360 nm, Em: 420 nm) every 1 min for 60 mins. DAPI acts as the reporter fluorophore.

-

Analysis: The

is calculated based on the reduction of the steady-state fluorescence plateau compared to the vehicle control.

Metabolic Liabilities & Toxicity

A critical consideration in drug design involving benzyloxy groups is metabolic stability. The benzylic carbon is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

O-Dealkylation Mechanism

The primary clearance pathway is O-dealkylation .

-

Hydrogen Abstraction: CYP450 abstracts a hydrogen from the benzylic carbon.

-

Hydroxylation: Formation of a hemiacetal intermediate.

-

Collapse: The hemiacetal collapses, releasing benzaldehyde and the free phenol parent drug.

Implication: Rapid dealkylation can lead to short half-life (

Figure 3: CYP450-mediated O-dealkylation pathway of benzyloxy compounds.

References

-

Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. Bioorganic & Medicinal Chemistry.Link

-

Exploring 3-Benzyloxyflavones as new lead cholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics.Link

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. Journal of Medicinal Chemistry.Link

-

Design, Synthesis... of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules.Link

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors. Scientific Reports.Link

-

The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 CYP3A4. Journal of Medicinal Chemistry.Link

Methodological & Application

Application Note: High-Fidelity Amide Coupling of 3-(Benzyloxy)propanoic Acid

[1]

Abstract & Executive Summary

3-(Benzyloxy)propanoic acid (CAS: 27912-85-2) is a critical building block for introducing protected hydroxyl linkers into drug scaffolds.[1] While amide coupling is a routine transformation, this specific substrate presents a latent chemical trap:

This guide provides two field-validated protocols designed to suppress elimination while maximizing yield. We transition beyond generic "add-and-stir" instructions to explain the mechanistic causality of failure modes, ensuring reproducible success in medicinal chemistry and process development workflows.

Mechanistic Insight: The "Hidden" Trap

The structural vulnerability of 3-(benzyloxy)propanoic acid lies in the acidity of its

The Elimination Pathway (Failure Mode)

When the carboxylic acid is activated (forming an active ester or anhydride), the acidity of the

Key Indicator of Failure: Appearance of vinyl signals in

DOT Diagram: Reaction Pathways & Risks

The following diagram illustrates the bifurcation between the desired coupling and the undesired elimination.

Figure 1: Mechanistic divergence. High temperature or excess base pushes the activated intermediate toward elimination (red path).

Strategic Reagent Selection

Not all coupling reagents are suitable for

| Reagent System | Suitability | Risk Profile | Recommendation |

| HATU / DIPEA | High (Discovery) | Medium. Requires base.[1][2] If DIPEA > 3 eq, elimination risk increases. | Primary Choice for Small Scale. Fast, high conversion. |

| EDC / HOBt | High (Scale-up) | Low. Reaction pH is near neutral/mildly acidic.[1] | Primary Choice for Scale-up. Cost-effective, easy workup.[1] |

| Thionyl Chloride | Low | High. Thermal activation and HCl generation often degrade the ether linkage.[1] | Avoid. Too harsh for this substrate.[1] |

| T3P (Propylphosphonic anhydride) | Excellent | Very Low. Low epimerization/elimination risk.[1] | "Plan B" if HATU fails or elimination is observed. |

Experimental Protocols

Protocol A: High-Throughput / Discovery Scale (HATU)

Best for: Milligram to gram scale, valuable amines, or unreactive anilines.[1]

Reagents:

-

Amine:

(1.1 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Coupling Agent: HATU (1.1 – 1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (Strictly 2.0 – 2.5 equiv )[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a clean, dry vial, dissolve 3-(benzyloxy)propanoic acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition (Cold): Cool the solution to 0°C (ice bath). Add DIPEA (2.0 eq) dropwise.[1] Rationale: Cooling prevents immediate background elimination upon base addition.[1]

-

Activation: Add HATU (1.1 eq) in one portion. Stir at 0°C for 5–10 minutes. The solution should turn yellow/orange.

-

Coupling: Add the amine (1.1 eq). Remove the ice bath and allow to warm to Room Temperature (RT).

-

Monitoring: Stir for 2–4 hours. Monitor by LCMS or TLC.[1]

-

Checkpoint: If reaction stalls, add 0.1 eq HATU, but do not add more base unless pH < 7.[1]

-

-

Workup: Dilute with EtOAc. Wash sequence:

-

10% Citric Acid (Removes DIPEA and unreacted amine).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Sat.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Brine.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Isolation: Dry over

, filter, and concentrate.

Protocol B: Scale-Up / Process Scale (EDC/HOBt)

Best for: Gram to multigram scale, cost-sensitivity, and minimizing elimination impurities.[1]

Reagents:

-

Amine:

(1.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Coupling Agent: EDC

HCl (1.2 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Additive: HOBt (anhydrous) or Oxyma (1.2 equiv)[1]

-

Base: NMM (N-methylmorpholine) (1.0 – 2.0 equiv) Optional - only if amine is a salt.[1]

-

Solvent: DCM (Dichloromethane) or EtOAc.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DCM (0.2 M) at RT.

-

Amine Addition: Add the amine (1.0 eq).

-

Coupling: Cool to 0°C. Add EDC

HCl (1.2 eq) portion-wise. -

Reaction: Allow to warm to RT and stir overnight (12–16 h).

-

Why EDC? The urea byproduct is water-soluble, simplifying purification.

-

-

Workup:

-

Purification: Recrystallization (often possible from EtOAc/Heptane) or Flash Chromatography.[1]

Quality Control & Troubleshooting

Self-Validating the Protocol

Before releasing the batch, perform these checks to ensure the "Trap" was avoided.

| Observation | Diagnosis | Corrective Action |

| NMR: Doublets at 5.8–6.4 ppm ( | Acrylamide Formation. Elimination occurred. | Repurify via chromatography.[1][3][4] In next run: Reduce base equivalents, keep temp at 0°C longer, or switch to EDC/HOBt. |

| LCMS: Mass = Target - 108 Da | Elimination. Loss of | Same as above. |

| Low Yield | Incomplete Activation. | Check solvent dryness (water kills HATU).[1] Ensure amine is not an HCl salt (needs base to react).[1] |

| Smell: Sweet/Floral odor | Benzyl Alcohol. Byproduct of elimination.[1] | Improve workup (drying under high vacuum). |

Analytical Reference Data

-

1H NMR (Target Amide): Look for the ethylene bridge:

ppm (t, 2H, -

1H NMR (Impurity): Acrylate protons appear as a distinctive ABC system in the alkene region (5.5 - 6.5 ppm).

Workflow Visualization

Figure 2: Decision tree for protocol selection and quality control checkpoints.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177. Link[1]

-

D'Este, M., et al. (2014). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water. Carbohydrate Polymers, 108, 239-246.[1] (Demonstrates utility of triazine reagents for sensitive acid coupling). Link[1]

-

BenchChem. (2025).[1][3] Application Notes: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry. (General properties and handling of benzyloxy-propionic acid derivatives). Link[1]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link[1]

Application Notes and Protocols: 3-(Benzyloxy)propanamide as a Versatile Linker Scaffold in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of linker molecules is a cornerstone of modern bioconjugation, profoundly influencing the stability, efficacy, and therapeutic index of complex biologics such as antibody-drug conjugates (ADCs). This document provides a comprehensive guide to the conceptualization and application of 3-(benzyloxy)propanamide as a novel, non-cleavable linker scaffold. We will explore the rationale behind its design, detailing its synthesis, functionalization, and conjugation to monoclonal antibodies. This guide offers detailed, field-proven protocols for the creation and characterization of bioconjugates utilizing this linker, providing researchers with the necessary tools to explore its potential in their own drug development pipelines.

Introduction: The Critical Role of Linkers in Bioconjugate Design

A linker in a bioconjugate, particularly in an ADC, is the chemical bridge connecting a large biomolecule, such as a monoclonal antibody (mAb), to a smaller molecule, typically a potent cytotoxic payload.[1] The linker's properties are paramount to the success of the ADC, dictating its stability in circulation, the mechanism of payload release, and overall pharmacokinetic profile.[][3] Linkers can be broadly categorized into two classes: cleavable and non-cleavable.[1][] Cleavable linkers are designed to release the payload upon encountering specific triggers in the target cell environment, such as low pH or specific enzymes.[4][5] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue.[5]

This application note introduces a novel linker scaffold based on the this compound core structure. The inherent stability of the benzyl ether bond suggests its utility as a non-cleavable linker, potentially offering enhanced plasma stability and a predictable release mechanism. The propanamide moiety can contribute to favorable solubility profiles, a key consideration for mitigating aggregation issues often associated with hydrophobic payloads.[6] We will detail the synthesis of a functionalized derivative of this core structure and its application in the construction of an ADC.

The this compound Linker: A Rationale for its Use

The this compound scaffold offers several advantageous features for a non-cleavable linker:

-

Chemical Stability: The benzyl ether linkage is notably stable under physiological conditions, minimizing premature drug release in systemic circulation.[7] This is a critical factor in reducing off-target toxicity and improving the therapeutic window of the bioconjugate.[8]

-

Hydrophilicity: The presence of the amide group can impart a degree of hydrophilicity to the linker, which can help to counterbalance the hydrophobicity of many cytotoxic payloads.[6][9] This can improve the solubility and pharmacokinetics of the resulting ADC.

-

Synthetic Tractability: The synthesis of this compound derivatives is straightforward, allowing for the facile introduction of various functional groups for conjugation to both the antibody and the payload.

Synthesis and Functionalization of a this compound-Based Linker

To be employed as a linker, the this compound core must be functionalized with reactive handles for conjugation. Here, we propose the synthesis of a derivative featuring an N-hydroxysuccinimide (NHS) ester for reaction with lysine residues on an antibody and a maleimide group for conjugation to a thiol-containing payload.

Protocol 1: Synthesis of a Maleimide-Functionalized this compound Linker with an NHS Ester

This protocol outlines a potential synthetic route.

Materials:

-

3-(Benzyloxy)propanoic acid

-

N-(2-Aminoethyl)maleimide trifluoroacetate salt

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Step 1: Coupling of 3-(Benzyloxy)propanoic acid with N-(2-Aminoethyl)maleimide.

-

Dissolve 3-(benzyloxy)propanoic acid (1 equivalent) and N-(2-aminoethyl)maleimide trifluoroacetate salt (1 equivalent) in anhydrous DMF.

-

Add TEA (2.2 equivalents) to neutralize the salt and facilitate the coupling reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with EtOAc and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the maleimide-functionalized intermediate.

-

-

Step 2: Activation of the Carboxylic Acid with NHS.

-

The terminal carboxylic acid of the propanamide can be further extended with a spacer before NHS activation if desired. For this protocol, we assume direct activation.

-

Dissolve the purified product from Step 1 (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add DCC (1.1 equivalents) and stir the reaction at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea.

-

Concentrate the filtrate under reduced pressure to obtain the crude NHS ester-functionalized linker. This product is often used immediately in the next step without further purification.

-

Application in Antibody-Drug Conjugate (ADC) Synthesis

The synthesized linker can be used to conjugate a thiol-containing payload to an antibody via its lysine residues.

Protocol 2: Two-Step Conjugation of a Thiol-Containing Payload to an Antibody

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

Synthesized maleimide-functionalized this compound linker with NHS ester

-

Thiol-containing payload (e.g., a derivative of monomethyl auristatin E with a free thiol)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

PBS, pH 8.0-8.5

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Amicon Ultra centrifugal filter units

Procedure:

-

Step 1: Reaction of the Linker with the Payload.

-

This step can be performed prior to antibody conjugation to create a linker-payload construct.

-

Dissolve the NHS-activated linker and the thiol-containing payload in anhydrous DMSO.

-

The maleimide group of the linker will react with the thiol group of the payload.

-

Monitor the reaction by LC-MS until completion.

-

The resulting linker-payload construct can be purified by preparative HPLC.

-

-

Step 2: Conjugation to the Antibody.

-

Prepare the mAb at a concentration of 1-2 mg/mL in PBS, adjusted to pH 8.0-8.5 to facilitate the reaction with the NHS ester.[]

-

Dissolve the purified linker-payload construct in anhydrous DMSO to prepare a stock solution.

-

Add the linker-payload stock solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker-payload to antibody) to target a desired drug-to-antibody ratio (DAR).[]

-

Incubate the reaction mixture at room temperature with gentle agitation for 1-2 hours.[]

-

-

Step 3: Purification of the ADC.

-

Purify the ADC from unreacted linker-payload and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[11]

-

Concentrate the purified ADC using a centrifugal filter unit.

-

Determine the final protein concentration and store the ADC under appropriate conditions (e.g., -80 °C).

-

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.[12][13]

| Parameter | Analytical Technique | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody.[14] |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the presence of aggregates and fragments.[15] |

| Conjugation Site | Peptide mapping with LC-MS/MS | To identify the specific lysine residues on the antibody that have been conjugated. |

| In Vitro Cytotoxicity | Cell-based assays | To evaluate the potency of the ADC against target cancer cell lines. |

| Binding Affinity | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[13] |

| In Vivo Efficacy | Xenograft mouse models | To evaluate the anti-tumor activity of the ADC in a living organism.[16] |

Visualizing the Workflow and Structures

Diagrams

Caption: Synthetic scheme for the functionalized this compound linker.

Caption: Workflow for the synthesis and characterization of an ADC.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel non-cleavable linkers in bioconjugation. Its inherent stability and tunable properties make it an attractive candidate for constructing robust and effective ADCs. The protocols and methodologies detailed in this application note provide a solid foundation for researchers to synthesize, conjugate, and characterize bioconjugates based on this linker, paving the way for further innovation in the field of targeted therapeutics.

References

-

El-Sayed, N. N. E., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. [Link]

-

ResearchGate. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

-

MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

-

BioPharm International. (2023). Optimization of Linker Chemistries for Antibody-Drug Conjugates. [Link]

-

Bio-Synthesis. (n.d.). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Link]

-

Stephan, J. P., et al. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. ACS Chemical Biology, 10(1), 26-38. [Link]

-

Multitude Therapeutics. (2024). The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-benzyloxy propanal. [Link]

-

Araris Biotech. (2022). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. [Link]

-

An, Z., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 31(3), 512-519. [Link]

-

Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

-

Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 585-598. [Link]

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. [Link]

-

Frontiers. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. [Link]

- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

QxMD. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. [Link]

-

Kellie, J. F., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6395-6403. [Link]

-

ACS Publications. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. [Link]

- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

-

BioAgilytix. (n.d.). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. [Link]

-

SciSpace. (n.d.). Tunable bifunctional silyl ether cross-linkers for the design of acid-sensitive biomaterials. [Link]

-

WuXi XDC. (n.d.). Bioconjugation Discovery. [Link]

-

University of Cambridge. (n.d.). Cleavable linkers in antibody–drug conjugates. [Link]

-

LCGC International. (2021). Perspectives and Characterization on Antibody–Drug Conjugates. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Effect of linker variation on the stability, potency, and efficacy of carcinoma-reactive BR64-doxorubicin immunoconjugates. [Link]

-

Outsourced Pharma. (n.d.). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). [Link]

-

Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). [Link]

-

Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. [Link]

-

Journal for ImmunoTherapy of Cancer. (2024). 1050 Comprehensive characterization of antibody drug conjugates for screening and manufacturing. [Link]

Sources

- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 5. njbio.com [njbio.com]

- 6. login.medscape.com [login.medscape.com]

- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. pharmasalmanac.com [pharmasalmanac.com]

- 11. broadpharm.com [broadpharm.com]

- 12. adcreview.com [adcreview.com]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. bioagilytix.com [bioagilytix.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Benzyloxy)propanamide

Executive Summary

3-(Benzyloxy)propanamide is a critical intermediate often synthesized via the base-catalyzed Michael addition of benzyl alcohol to acrylamide. While the synthesis is chemically straightforward, the purification is notoriously deceptive due to the amphiphilic nature of the molecule (lipophilic benzyl ether tail + polar amide head) and the physicochemical properties of the starting materials.

Users most frequently report three critical failure modes:

-

"Oiling Out": Inability to induce crystallization, resulting in a persistent yellow oil.

-

Benzyl Alcohol Contamination: Difficulty separating the high-boiling reagent from the product without thermal degradation.

-

Acrylamide Carryover: Safety concerns regarding neurotoxic unreacted starting material.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: The "Oiling Out" Phenomenon

User Issue: "My product separates as a viscous yellow oil after workup and refuses to crystallize, even at -20°C."

Technical Diagnosis: The melting point of this compound is relatively low (typically 40–50°C range, though purity dependent). The presence of even minor amounts of Benzyl Alcohol (BP: 205°C) acts as a solvent, depressing the melting point below room temperature (eutectic depression). Furthermore, the amide group can form strong intermolecular hydrogen bonds with impurities, stabilizing the amorphous phase.

Troubleshooting Protocol: Induced Crystallization

Do not simply place the flask in the freezer. You must disrupt the stable amorphous phase.

Step-by-Step Procedure:

-

Solvent Exchange: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) . Dry thoroughly over MgSO₄ to remove trace water (water acts as a plasticizer). Evaporate DCM completely under high vacuum (< 5 mbar) at 30°C for at least 2 hours.

-

Antisolvent Titration:

-

Dissolve the residue in Ethyl Acetate (EtOAc) (1.5 mL per gram of crude).

-

Heat to 40°C (gentle reflux).

-

Dropwise add Hexanes (or Heptane) until the solution turns slightly turbid.

-

Add a single drop of EtOAc to restore clarity.

-

-

The "Scratch" Technique:

-

Cool slowly to room temperature.

-

Critical Step: Use a glass rod to vigorously scratch the side of the flask at the air-liquid interface. This creates micro-glass particulates that serve as nucleation sites.

-

-

Thermal Cycling: If no crystals form, cool to 0°C. If oiling occurs again, reheat to redissolve and repeat the scratch technique with slightly more EtOAc.

Validation:

-

Success: White needles or plates forming at the interface.

-

Failure: Two distinct liquid layers.[1][2] (Indicates too much antisolvent or wet solvent).

Module 2: Removing Excess Benzyl Alcohol

User Issue: "TLC shows a persistent spot just above my product, and NMR shows benzyl alcohol protons. Vacuum distillation isn't working."

Technical Diagnosis: Benzyl alcohol has a high boiling point (205°C). Distilling it off requires temperatures that often cause the primary amide to dehydrate to the nitrile (3-(benzyloxy)propanenitrile) or decompose. Standard flash chromatography is expensive due to the similar polarity (Rf values) of the alcohol and the amide.

Protocol A: Azeotropic Removal (The Gentle Method)

Utilize the water/benzyl alcohol azeotrope to lower the effective boiling point.

| Component | Normal BP | Azeotrope BP | Composition (wt%) |

| Benzyl Alcohol | 205.3°C | 99.9°C | 9% BnOH / 91% Water |

| Water | 100°C | - | - |

Procedure:

-

Suspend the crude oil in Water (10 mL per gram of excess BnOH expected).

-

Use a rotary evaporator with a bath temp of 60°C and moderate vacuum.

-

The steam distillation effect will carry over the benzyl alcohol.

-

Refinement: If the amide is water-soluble (rare for benzyl ethers but possible), use Toluene instead. Toluene forms an azeotrope with Benzyl Alcohol at lower temperatures? Correction: Toluene does not form a strong azeotrope with BnOH, but it acts as a co-solvent carrier. Water is the superior azeotrope partner here.

Protocol B: Scavenging Chromatography (The "Dry" Method)

If the product is acid-sensitive, avoid silica. Use a chemoselective wash .

-

Dissolve crude in Ethyl Acetate .

-

Wash 3x with Water (Benzyl alcohol partitions partially into water; the amide is more lipophilic).

-

Advanced: If separation is difficult, derivatize the impurity. Add Succinic Anhydride (1.1 eq relative to estimated BnOH) and DMAP (cat.). The Benzyl Alcohol becomes a hemisuccinate (acidic).

-

Wash with Sat. NaHCO₃ .[3][4] The acidic benzyl ester moves to the aqueous layer; the neutral amide stays in organic.

Module 3: Acrylamide Removal (Safety & Purity)

User Issue: "I am concerned about residual acrylamide monomer in my final compound."

Technical Diagnosis: Acrylamide is a neurotoxin and cumulative poison. It is also highly water-soluble.

Removal Protocol:

-

Aqueous Partitioning:

-

Dissolve crude product in EtOAc or DCM .

-

Wash 5x with Brine (Sat. NaCl) .[4] Acrylamide favors the aqueous phase significantly more than the benzylated amide.

-

-

Polymerization Scavenging (If levels are <5%):

-

Add a radical initiator (e.g., AIBN, cat.) and heat the crude oil in Toluene.

-

The acrylamide will polymerize into Polyacrylamide (insoluble white solid).

-

Filter the solution. The polymer stays on the filter; the product passes through.

-

Visualizing the Purification Logic

The following decision tree illustrates the workflow for purifying the crude reaction mixture.

Figure 1: Decision matrix for processing crude this compound.

FAQs: Rapid Response

Q: Can I use column chromatography? A: Yes, but it is often unnecessary. If you must, use a gradient of Hexane:EtOAc (3:1 to 1:1) . The benzyl ether makes the molecule move faster than unsubstituted amides. Warning: Benzyl alcohol often tails and co-elutes.[1] Use the derivatization method (Module 2, Protocol B) before the column for best results.

Q: Is the product UV active? A: Yes. The benzyl group is a strong chromophore. You can visualize it easily at 254 nm on TLC plates.

Q: Why did my reaction turn pink/red? A: This usually indicates the polymerization of acrylamide or the formation of phenothiazine-like complexes if inhibitors were used. It does not necessarily mean the amide failed, but purification will require filtration through a pad of silica or Celite to remove the colored polymers.

References

-

Azeotropic Data: CRC Handbook of Chemistry and Physics. Azeotropic Data for Binary Systems.

-

Michael Addition Protocols: Organic Syntheses, Coll. Vol. 10, p. 23 (2004). (General procedures for base-catalyzed Michael additions to acrylamides).

- Purification of Amides: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard recrystallization techniques for low-melting solids).

-

Acrylamide Safety: National Institute for Occupational Safety and Health (NIOSH). Acrylamide Chemical Safety Card.

Sources

Technical Support Center: Recrystallization of 3-(Benzyloxy)propanamide

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of 3-(Benzyloxy)propanamide. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications. This guide provides in-depth, field-tested advice on overcoming common challenges associated with its recrystallization. While specific solubility data for this compound is not extensively published, this document synthesizes fundamental principles of crystallization, data from structurally related amides, and robust troubleshooting methodologies to empower you to develop a successful purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent should exhibit a steep solubility curve for this compound; it should dissolve the compound completely at an elevated temperature but have very low solubility for it at low temperatures (e.g., 0-5 °C).[1][2] This differential solubility is the cornerstone of recrystallization, maximizing recovery of the pure compound.[3] Other crucial properties include:

-

Inertness: The solvent must not react with this compound.

-

Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (removed with the mother liquor).[1]

-

Boiling Point: The solvent's boiling point should ideally be lower than the melting point of this compound to prevent the compound from "oiling out".[4][5]

-

Volatility & Safety: The solvent should be easily removable from the crystals (i.e., reasonably volatile) and possess a low toxicity profile.[6][7]

Q2: My this compound sample won't crystallize, even after cooling the solution. What should I do?

This is likely due to the formation of a supersaturated solution, a metastable state where the concentration of the solute exceeds its equilibrium solubility.[1] To induce crystallization, you can:

-

Scratch the inner surface of the flask: Use a glass rod to create a microscopic rough surface just below the solvent level. These scratches provide nucleation sites for crystal growth to begin.[1][8]

-

Introduce a seed crystal: If you have a small amount of pure this compound, adding a single tiny crystal can serve as a template for other molecules to deposit onto, initiating crystallization.[1][6] Seeding is a highly effective and controlled method to overcome the kinetic barrier to nucleation.[6]

-

Reduce the temperature further: Place the flask in an ice-water bath or refrigerator to further decrease the compound's solubility.

-

Reduce solvent volume: If too much solvent was added initially, you can gently heat the solution to evaporate a small portion of the solvent to increase the concentration and then attempt to cool it again.[4]

Q3: Based on its structure, what solvents are a good starting point for this compound?

The structure of this compound (C₁₀H₁₃NO₂) features a polar amide group (-CONH₂) capable of hydrogen bonding, a benzyl ether group which adds some aromatic and ether character, and a short alkyl chain. This combination suggests moderate polarity. Amides are often recrystallized from polar protic solvents like ethanol or aprotic solvents like acetonitrile or ethyl acetate.[9] A good strategy is to test a range of solvents with varying polarities.

| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Rationale & Potential Issues |

| Water | 80.1 | 100 | May be too polar; solubility might be low even when hot. However, amides can show good solubility in hot water.[10] |

| Ethanol | 24.5 | 78 | Often a good choice for amides.[9] The hydroxyl group can hydrogen bond with the amide. |

| Isopropanol | 19.9 | 82 | Similar to ethanol, slightly less polar. Good alternative. |

| Acetonitrile | 37.5 | 82 | A polar aprotic solvent that is excellent for crystallizing many amides.[9] |

| Ethyl Acetate | 6.0 | 77 | A medium-polarity solvent. The ester group is a good hydrogen bond acceptor. Often used in mixed solvent systems.[10] |

| Toluene | 2.4 | 111 | Low polarity. Likely to have low solubility, but could be useful as an anti-solvent in a mixed-solvent system. |

| Hexanes | 1.9 | ~69 | Very low polarity. The compound is likely insoluble, making it a good candidate for an anti-solvent. |

Experimental Protocol: Solvent Screening for this compound

This protocol provides a systematic approach to identifying an optimal single-solvent or mixed-solvent system.

Objective: To find a solvent that dissolves this compound when hot but not when cold.

Methodology:

-

Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

-

Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise, up to ~0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.[11]

-

Hot Solvent Test: If the solid did not dissolve at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.[11]

-

Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observation:

-

Ideal Solvent: A large quantity of fine, crystalline solid forms upon cooling.

-

Unsuitable Solvent: No crystals form (compound is too soluble when cold), or the compound remains insoluble even in the hot solvent.

-

Potential for Mixed Solvent: If the compound is highly soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water or hexanes), these can be used as a pair. Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[10]

-

Solvent Selection Workflow

Caption: A decision tree for selecting a suitable recrystallization solvent.

Troubleshooting Guide

Problem: My compound has "oiled out," forming liquid droplets instead of crystals.

Causality: "Oiling out" occurs when the solute is ejected from the supersaturated solution at a temperature above its own melting point.[4][12] This can be caused by:

-

A high concentration of impurities, which significantly depresses the melting point of the crude solid.[4][5]

-

The chosen solvent having a boiling point that is higher than the melting point of the compound.[13]

-

The solution cooling too rapidly, not allowing sufficient time for the ordered process of crystal lattice formation.

Oiled-out products are typically impure because the liquid phase can dissolve impurities more effectively than the crystalline solid.[4][12]

Solutions:

-

Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature. Allow the solution to cool much more slowly.[4][5]

-

Lower the Cooling Temperature: Try cooling the solution to a lower temperature before inducing crystallization.

-

Change Solvents: If the problem persists, the solvent's boiling point may be too high. Choose a solvent with a lower boiling point.

-

Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent and add a "poor" solvent (anti-solvent) at a lower temperature. This can sometimes prevent oiling.

Troubleshooting Flowchart: Oiling Out

Caption: A step-by-step guide to resolving an "oiling out" event.

Problem: My percent recovery is very low (<50%).

Causality: A low yield indicates that a significant portion of your product was not recovered in solid form. Common causes include:

-

Using too much solvent: The most frequent cause. Even in the cold, all compounds have some finite solubility. Using an excessive amount of solvent means a substantial amount of product will remain in the mother liquor.[1][4][8]

-

Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper along with the insoluble impurities.

-

Washing with too much cold solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using an excessive volume or a solvent that is not ice-cold can redissolve some of your product.[1]

-

Inappropriate solvent choice: The solubility difference between the hot and cold solvent may not be large enough.[8]

Solutions:

-

Minimize Solvent: Always use the minimum amount of boiling solvent required to fully dissolve the solid.[1] This ensures the solution is saturated.

-

Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss. You may be able to recover this material by boiling off some of the solvent and cooling for a "second crop" of crystals.[4]

-

Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask with hot solvent vapor to prevent the temperature from dropping and causing premature crystallization.

-

Use Ice-Cold Washes: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution losses.[1]

References

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

Study.com. (n.d.). After recrystallization, a student obtained a very low percent recovery of a solid. Describe the.... Available at: [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]

-

Reddit. (2021). [Question: Recrystallization] How do you know which solvent is the best to use.... r/chemhelp. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Available at: [Link]

-

Fransson, R., et al. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.

- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

-

Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

-

LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents.... PMC. Available at: [Link]

-

National Institutes of Health (NIH). (2026). This compound. PubChem. Available at: [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 3-Benzylaminopropionamide. PubChem. Available at: [Link]

-

Reddit. (n.d.). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

-

MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents.... Available at: [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Available at: [Link]

-

ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Available at: [Link]

- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol....

-

Cheméo. (n.d.). Chemical Properties of Propanamide (CAS 79-05-0). Available at: [Link]

- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

Wikipedia. (n.d.). Propanamide. Available at: [Link]

-

LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 3-(Benzyloxy)propan-1-amine. PubChem. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 3-(Benzyloxy)propanal. PubChem. Available at: [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. edu.rsc.org [edu.rsc.org]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Thermal Optimization for 3-(Benzyloxy)propanamide

Introduction: The Thermal Paradox

Synthesizing 3-(Benzyloxy)propanamide via the base-catalyzed oxa-Michael addition of benzyl alcohol to acrylamide presents a classic thermodynamic vs. kinetic conflict.

The reaction is exothermic and reversible .

-

Low temperatures favor the equilibrium toward the product (thermodynamics) and suppress polymerization, but reaction rates may be glacially slow (kinetics).

-

High temperatures accelerate the reaction but shift the equilibrium back to the starting materials (Retro-Michael) and trigger the catastrophic polymerization of acrylamide.

This guide provides the thermal control strategies required to navigate this "Goldilocks Zone" for maximum yield and purity.

Module 1: Critical Temperature Parameters

Q: What is the absolute temperature ceiling for this reaction?

A: 60°C is the critical upper limit. Operating above 60°C triggers two failure modes:

-

Retro-Michael Reversion: The ether linkage in this compound is thermodynamically unstable at high heat under basic conditions. The reaction

shifts effectively to the left, regenerating benzyl alcohol and acrylamide. -

Acrylamide Polymerization: Free acrylamide monomers at

(especially in concentrated solutions) undergo thermal auto-polymerization, forming an intractable "white gel" that traps your product and catalyst.

Q: My reaction stalls at room temperature (25°C). Should I heat it?

A: Only cautiously, and never as a first resort. If conversion stalls at 25°C, it is rarely a temperature issue; it is usually a catalyst deactivation issue. The alkoxide base may have been consumed by moisture (acting as a proton source).

-

Troubleshooting Step: Instead of heating to 80°C (which will lower yield), add a fresh aliquot of catalyst (e.g., 5-10 mol%

or KOH) and maintain 30–35°C.

Module 2: Reaction Mechanism & Thermal Pathways

The following diagram illustrates the competing pathways defined by temperature. Note how "High Temperature" acts as a switch for both reversibility and side-product formation.

Figure 1: Thermal logic gate for the oxa-Michael addition. Green paths indicate the desired low-temp route; red paths indicate high-temp failure modes.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of this compound with >85% yield. Scale: 100 mmol basis.

Step-by-Step Methodology

-

Catalyst Preparation (The "Cold Start"):

-

Charge a 3-neck flask with Benzyl Alcohol (1.2 equiv, excess serves as solvent) and anhydrous THF (optional, if viscosity is high).

-

Cool to 0°C using an ice/water bath.

-

Add Potassium tert-butoxide (

) (0.1 equiv) portion-wise. -

Why: Deprotonation is exothermic. Starting cold prevents localized hot spots that degrade the catalyst.

-

-

Controlled Addition (The "Thermal Ramp"):

-

Dissolve Acrylamide (1.0 equiv) in a minimum volume of THF or Benzyl Alcohol.

-

Add this solution dropwise to the base mixture over 30–60 minutes.

-

CRITICAL: Maintain internal temperature < 10°C during addition.

-

Why: Acrylamide addition releases significant heat (Michael addition enthalpy). Rapid addition causes temperature spikes that trigger polymerization.

-

-

Reaction Phase (The "Equilibrium Drift"):

-

Remove the ice bath and allow the mixture to warm to 20–25°C .

-

Stir for 12–24 hours.

-

Checkpoint: Monitor by TLC or HPLC. If conversion < 50% after 6 hours, warm gently to 35°C , but DO NOT EXCEED 40°C .

-

-

Quenching & Isolation:

-

Cool back to 0°C.

-

Neutralize with dilute HCl or Acetic Acid (stoichiometric to base).

-

Why: Quenching at high temp can hydrolyze the amide.

-

Module 4: Troubleshooting & FAQs

Data Table: Temperature vs. Outcome

| Temperature Zone | Dominant Kinetic/Thermodynamic Effect | Expected Yield | Primary Impurity |

| < 0°C | Kinetic inhibition. Rate is too slow. | < 10% | Unreacted Acrylamide |

| 0°C – 25°C | Optimal Window. Kinetic/Thermo balance. | 85–95% | None (Trace starting material) |

| 40°C – 60°C | Equilibrium shift begins. | 60–70% | Benzyl Alcohol (Reversion) |

| > 60°C | Retro-Michael & Radical Polymerization. | < 30% | Polyacrylamide (Gel), Benzyl Alcohol |

Common Failure Modes

Q: The reaction mixture turned into a solid white block. What happened?

-

Diagnosis: Thermal Runaway Polymerization.

-

Cause: You likely added the acrylamide too fast, causing an exotherm >50°C, or the reaction was heated to speed it up.

-

Recovery: The batch is likely lost. Polyacrylamide is difficult to separate from the product.

-

Prevention: Use a radical inhibitor (e.g., 50 ppm MEHQ) and strictly control addition temperature.

Q: Yield is high, but the product smells strongly of almonds (Benzaldehyde).

-

Diagnosis: Oxidation of Benzyl Alcohol.[1]

-

Cause: The reaction was run at elevated temperature (>40°C) in the presence of air (oxygen). Benzyl alcohol oxidizes to benzaldehyde under basic aerobic conditions.

-

Fix: Run the reaction under a nitrogen or argon atmosphere.

References

-

Mechanistic Insight on Oxa-Michael Reversibility

-

Title: Exploiting retro oxa-Michael chemistry in polymers.[2]

- Source: SciSpace / Polymer Chemistry (2023).

- Relevance: Establishes that retro-oxa-Michael reactions are fast at elevated temperatures (>100°C)

-

-

Base-Catalyzed Michael Addition Overview

-

Thermodynamics of Alcohol Addition to Acrylonitrile/Acrylamide

- Title: Electron Rich Triarylphosphines as Nucleophilic C

- Source: ChemRxiv (Preprint).

- Relevance: Discusses the proton transfer steps and the reversibility of the zwitterionic intermediates in oxa-Michael additions to acrylamide deriv

-

General Protocol Grounding (Analogous Chemistry)

- Title: Acrylamide, N-benzyl - Organic Syntheses Procedure.

- Source: Organic Syntheses, Coll. Vol. 4, p. 29 (1963).

- Relevance: While describing the N-alkylation, this foundational text illustrates the temperature handling (0-5°C)

Sources

Technical Support Center: Impurity Profiling for 3-(Benzyloxy)propanamide

Current Status: Operational Topic: HPLC Method Development & Impurity Identification Audience: Analytical Chemists, Process Development Scientists

Executive Summary: The Analytical Challenge

3-(Benzyloxy)propanamide presents a classic "amphiphilic" separation challenge. You are dealing with a molecule containing a hydrophobic benzyl ether tail and a polar primary amide head.